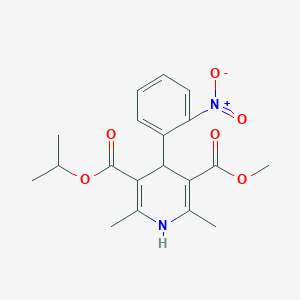![molecular formula C19H15NO6S B280693 4-{[(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid](/img/structure/B280693.png)
4-{[(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid, also known as OTS964, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer treatment.
Mechanism of Action
4-{[(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid inhibits the activity of TAK1 by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream signaling molecules, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively induce apoptosis in cancer cells, while sparing normal cells. It has also been shown to inhibit the growth of tumor xenografts in mice, indicating its potential use as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
4-{[(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid has several advantages for lab experiments, including its high purity and selectivity for cancer cells. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 4-{[(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Further investigation of the mechanism of action of this compound.
3. Development of more potent and selective TAK1 inhibitors.
4. Evaluation of the efficacy of this compound in combination with other anti-cancer agents.
5. Investigation of the potential use of this compound in other diseases, such as inflammatory disorders.
In conclusion, this compound is a promising candidate for cancer therapy due to its selective induction of apoptosis in cancer cells. Further research is needed to optimize its synthesis, investigate its mechanism of action, and evaluate its potential use in combination with other anti-cancer agents.
Synthesis Methods
4-{[(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid can be synthesized using a multi-step process involving a Suzuki coupling reaction, a Friedel-Crafts acylation, and a sulfonation reaction. The final product is a white powder with a purity of over 98%.
Scientific Research Applications
4-{[(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the serine/threonine kinase, TAK1, which is involved in the regulation of cell growth and survival. Inhibition of TAK1 by this compound leads to the induction of apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Properties
Molecular Formula |
C19H15NO6S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C19H15NO6S/c21-15-2-1-3-17-18(15)14-10-12(6-9-16(14)26-17)20-27(24,25)13-7-4-11(5-8-13)19(22)23/h4-10,20H,1-3H2,(H,22,23) |
InChI Key |
UFSFSBBYWNVREP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,6-ditert-butyl-4-[[2-(4,6-dimethylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280613.png)
![4-[[2-(1,3-benzoxazol-2-yl)hydrazinyl]methylidene]-2,6-ditert-butylcyclohexa-2,5-dien-1-one](/img/structure/B280614.png)
![2,6-ditert-butyl-4-[(2-pyrimidin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280617.png)

![2-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium](/img/structure/B280619.png)
![Methyl 5-{3-nitrophenyl}-7-methyl-4-oxo-2-thioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B280621.png)



![9-{4-[3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-2-hydroxypropoxy]phenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B280631.png)
![N-[1-(2-adamantyl)ethyl]-2-bromobenzamide](/img/structure/B280633.png)
